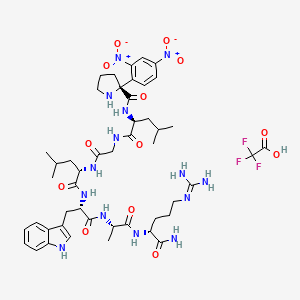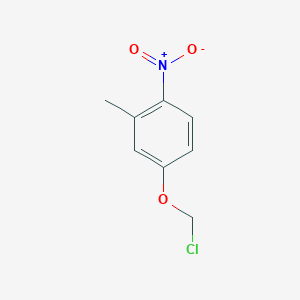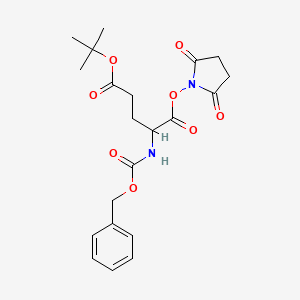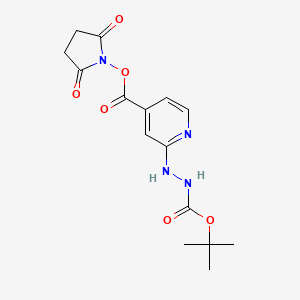![molecular formula C6H3ClINO2 B13653203 6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of chlorine and iodine atoms attached to a dioxolo-pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine typically involves the iodination and chlorination of a dioxolo-pyridine precursor. One common method includes the reaction of 6-chloro-[1,3]dioxolo[4,5-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the synthesis while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-7-iodo-[1,3]dioxolo[4,5-b]pyridine .
Scientific Research Applications
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[1,3]dioxolo[4,5-b]pyridine
- 7-Iodo-[1,3]dioxolo[4,5-b]pyridine
- 6-Bromo-7-iodo-[1,3]dioxolo[4,5-b]pyridine
Uniqueness
6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation can enhance its binding affinity to certain biological targets and improve its efficacy in medicinal applications .
Properties
Molecular Formula |
C6H3ClINO2 |
|---|---|
Molecular Weight |
283.45 g/mol |
IUPAC Name |
6-chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClINO2/c7-3-1-9-6-5(4(3)8)10-2-11-6/h1H,2H2 |
InChI Key |
JFJKGAJXBJZHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C(=CN=C2O1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)

![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)



![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)



![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
